molecular formula C20H14Cl2N4S B12033721 4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12033721
M. Wt: 413.3 g/mol
InChI Key: NBYRMFUCNYUWKG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorophenyl and pyridyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Pyridyl Group: The pyridyl group can be attached via a coupling reaction, such as the Suzuki or Heck reaction, using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(4-pyridyl)-1,2,4-triazole
  • 3-(2-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole
  • 4-(4-Chlorophenyl)-3-(2-pyridyl)-1,2,4-triazole

Uniqueness

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is unique due to the presence of both chlorophenyl and pyridyl groups, which confer distinct chemical and biological properties

Biological Activity

4-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a triazole ring with substituents that enhance its biological efficacy. The specific structural components include:

  • Chlorophenyl groups : Contribute to lipophilicity and improve membrane penetration.
  • Pyridyl group : Potentially enhances interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that various triazole derivatives showed promising activity against Mycobacterium tuberculosis. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several strains of M. tuberculosis, with results indicating effective inhibition at low concentrations (e.g., MIC = 0.976 μg/mL) .

Compound Target Organism MIC (μg/mL)
This compoundM. tuberculosis H 37Ra0.976
Other TriazolesM. phlei7.81
Other TriazolesM. smegmatis62.6

Anticancer Activity

The anticancer potential of triazoles has been widely studied. Compounds similar to the one in focus have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and the activation of apoptotic pathways . For example:

  • In vitro studies demonstrated that certain triazole derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Research indicates that they inhibit ergosterol synthesis, a critical component of fungal cell membranes. This inhibition leads to cell death in susceptible fungal strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in critical cellular processes.
  • Receptor Binding : The compound could bind to receptors or proteins involved in signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antitubercular Activity : A series of synthesized triazoles were tested against M. tuberculosis, revealing that structural modifications significantly influenced their antimicrobial potency .
  • Cancer Cell Studies : Research highlighted that specific derivatives of triazoles exhibited greater cytotoxicity compared to standard treatments, suggesting their potential as novel anticancer agents .

Properties

Molecular Formula

C20H14Cl2N4S

Molecular Weight

413.3 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14Cl2N4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2

InChI Key

NBYRMFUCNYUWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

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